2-amino-6-methyl-5-propyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile
Description
2-Amino-6-methyl-5-propyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile is a substituted pyridine derivative characterized by a unique arrangement of functional groups. The pyridine core is functionalized at positions 2 (amino), 3 (carbonitrile), 4 (1H-pyrrol-2-yl), 5 (propyl), and 6 (methyl). This compound belongs to the cyanopyridine family, which is notable for its diverse pharmacological and material science applications. The pyrrole substituent introduces aromatic heterocyclic properties, while the propyl and methyl groups influence steric and lipophilic characteristics.
Properties
CAS No. |
573697-30-0 |
|---|---|
Molecular Formula |
C14H16N4 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-amino-6-methyl-5-propyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H16N4/c1-3-5-10-9(2)18-14(16)11(8-15)13(10)12-6-4-7-17-12/h4,6-7,17H,3,5H2,1-2H3,(H2,16,18) |
InChI Key |
UNYKTSQASJJEEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(C(=C1C2=CC=CN2)C#N)N)C |
Origin of Product |
United States |
Preparation Methods
Reaction of Acylethynylpyrroles with Malononitrile
A highly efficient method involves the reaction of substituted acylethynylpyrroles with malononitrile in the presence of potassium hydroxide (KOH) in acetonitrile (MeCN) at low temperatures (0 °C to 40 °C). This reaction proceeds via:
- Deprotonation of malononitrile to form a carbanion.
- Nucleophilic addition of the carbanion to the triple bond of the acylethynylpyrrole.
- Knoevenagel condensation with a second malononitrile molecule.
- Intramolecular cyclization and rearrangements leading to the target aminopyridine derivative bearing the pyrrolyl substituent.
This method yields the target compound in up to 88% yield under optimized conditions with reaction times around 2 to 6 hours.
Table 1: Key Parameters of Knoevenagel Condensation Synthesis
| Parameter | Condition/Value | Notes |
|---|---|---|
| Starting materials | Substituted acylethynylpyrroles, malononitrile | Acylethynylpyrroles synthesized separately |
| Base | KOH | 1 equivalent |
| Solvent | Acetonitrile (MeCN) | Anhydrous |
| Temperature | 0 °C to 40 °C | Lower temp favors selectivity |
| Reaction time | 2 to 6 hours | Longer times may lead to side products |
| Yield | Up to 88% | High efficiency |
| Mechanistic notes | Carbanion addition, Knoevenagel condensation, cyclization | Substituent-dependent pathway divergence |
This method was detailed in a 2022 study focusing on substituent-dependent divergent synthesis of 2-(3-amino-2,4-dicyanophenyl)pyrroles, which includes the target compound class.
Multicomponent and Cyclization Reactions
Cross-Dehydrogenative Coupling (CDC) of Aminopyridine Derivatives
Another approach involves the reaction of N-amino-2-iminopyridine derivatives with β-ketoesters or β-diketones under oxidative CDC conditions. This method enables:
- Formation of substituted pyrazolo[1,5-a]pyridine and pyrido[1,2-b]indazole frameworks.
- Introduction of nitrile and amino groups via cyclization.
- Installation of alkyl substituents through choice of β-ketoester/diketone.
The reaction proceeds under mild conditions, often in acetic acid/HCl mixtures, with yields ranging from 70% to 90%. The method is noted for its versatility and environmental friendliness.
Table 2: CDC Reaction Parameters
| Parameter | Condition/Value | Notes |
|---|---|---|
| Starting materials | N-Amino-2-iminopyridines, β-ketoesters/diketones | Variety of substrates tolerated |
| Solvent | Acetic acid/HCl (3:1) | Acidic medium facilitates cyclization |
| Temperature | Reflux (~80-100 °C) | 12 hours typical reaction time |
| Yield | 70-90% | High yields with diverse substrates |
| Product types | Tetrahydropyridoindazoles, pyrazolopyridines | Includes nitrile-containing products |
This strategy was reported in 2019 and includes crystallographic confirmation of product structures.
Related Pyrrole and Pyridine Derivative Syntheses Informing the Target Compound Preparation
Reaction of 3,3-Diaminoacrylonitriles with Alkynes and DMAD
Studies on the reaction of 3,3-diaminoacrylonitriles with alkynes such as dimethyl acetylenedicarboxylate (DMAD) have demonstrated formation of pyrrole derivatives bearing amino and nitrile groups. These reactions proceed via cyclization and rearrangement pathways yielding 2-oxo-1H-pyrrol-3(2H)-ylidenes or related structures, which are structurally close to the pyrrolyl substituent in the target compound.
Yields range from 71% to 98%, with reaction conditions typically at room temperature in dichloromethane (DCM). These methods provide insight into constructing the pyrrole moiety linked to the pyridine ring.
Comparative Summary of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Knoevenagel condensation with malononitrile | Base-promoted addition and cyclization; high yields (up to 88%) | Straightforward, efficient, scalable | Requires careful substituent control |
| Cross-dehydrogenative coupling (CDC) | Oxidative cyclization with β-ketoesters/diketones | Versatile, environmentally friendly | Longer reaction times, acidic conditions |
| Diaminoacrylonitrile + DMAD/alkynes | Mild conditions, high yields, pyrrole formation | High functional group tolerance | Limited to specific pyrrole substitutions |
| Sulfur ylide cyclization | Metal-free, mild, one-pot synthesis of pyrrol-2-ones | Mild conditions, mechanistically interesting | Indirect route for target compound |
Mechanistic Insights and Research Discoveries
The Knoevenagel condensation route involves a key carbanion intermediate from malononitrile attacking the acylethynyl triple bond, followed by intramolecular cyclization forming the pyridine ring system with the pyrrolyl substituent. Substituents on the pyrrole ring influence product distribution and stereochemistry.
The CDC approach leverages oxidative coupling between amino-iminopyridines and β-dicarbonyl compounds, enabling direct formation of complex fused heterocycles with nitrile and amino functionalities. This method benefits from broad substrate scope and mild oxidants.
The reaction of diaminoacrylonitriles with DMAD proceeds via nucleophilic attack and cyclization to form pyrrole derivatives bearing amino and cyano groups, confirmed by X-ray crystallography. This supports the feasibility of constructing the pyrrolyl substituent under mild conditions.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-methyl-5-propyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated that 2-amino-6-methyl-5-propyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile exhibits significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound was shown to interact with key enzymes involved in cancer proliferation, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Research has also indicated that this compound possesses neuroprotective effects, which are crucial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. A study conducted by researchers at a prominent university found that the compound could reduce oxidative stress and inflammation in neuronal cells, thereby protecting them from degeneration .
Agrochemical Applications
Pesticide Development
The compound's structural properties suggest potential use as a pesticide. Its ability to affect biological pathways in pests has been explored, demonstrating efficacy against various agricultural pests without significant toxicity to non-target organisms. Field trials showed that formulations containing this compound resulted in improved crop yields and reduced pest populations .
Materials Science
Polymer Synthesis
In materials science, this compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers are being investigated for applications in coatings and composites, where durability and resistance to environmental factors are critical .
Data Table: Summary of Applications
Case Studies
-
Anticancer Activity Study
- Objective : To evaluate the anticancer effects of the compound on breast cancer cells.
- Method : In vitro assays were performed to assess cell viability and apoptosis.
- Results : The compound demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
-
Neuroprotective Study
- Objective : To investigate the neuroprotective effects against oxidative stress.
- Method : Neuronal cells were treated with the compound followed by exposure to oxidative agents.
- Results : A marked decrease in cell death was noted, alongside reduced levels of reactive oxygen species.
-
Field Trials for Pesticide Efficacy
- Objective : To test the effectiveness of the compound as a pesticide.
- Method : Application on crops infested with specific pests.
- Results : Significant reduction in pest populations and increased crop yield were recorded.
Mechanism of Action
The mechanism of action of 2-amino-6-methyl-5-propyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural differences between the target compound and analogs lie in substituent positions and electronic properties:
*Calculated based on structural analogy to CAS 585551-21-9 .
Crystallographic and Conformational Insights
- Dihedral Angles: In structurally related pyridine derivatives (e.g., Compound I and II from ), dihedral angles between the pyridine ring and substituents range from 45.55° to 53.59°, influencing molecular planarity and packing .
- SHELX Refinement : Crystallographic data for analogs (e.g., ) were likely determined using SHELX software, a standard for small-molecule refinement .
Electronic Effects
Q & A
Q. What synthetic methodologies are recommended for preparing 2-amino-6-methyl-5-propyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile?
- Methodological Answer : The compound can be synthesized via multicomponent reactions using heterogeneous catalysts, such as Schiff-base Pd(II)-functionalized ferrite nanoparticles (Fe₃O₄@SiO₂/Si(CH₂)₃NH/HMPO/Pd(OAc)₂), which enhance yield and reduce reaction time. Key steps include condensation of substituted pyridine precursors with pyrrole derivatives under reflux conditions. Characterization via IR, NMR, and mass spectrometry validates intermediate and final products .
Q. How is structural characterization performed for this compound?
- Methodological Answer : X-ray crystallography (utilizing SHELX software for refinement ), combined with spectroscopic techniques (¹H/¹³C NMR, IR), is critical. For example, crystal packing analysis identifies hydrogen-bonding networks and π-π interactions, as demonstrated in structurally related cyclohepta[b]pyridine derivatives . Elemental analysis further confirms purity.
Q. What in vitro models are suitable for initial biological screening?
- Methodological Answer : Cell-based assays using human cancer lines (e.g., MCF-7, HeLa) assess cytotoxicity, while enzyme inhibition studies (e.g., HIV-1 reverse transcriptase or NF-κB pathways) evaluate mechanistic activity. Fluorescence-based assays may probe receptor interactions, as seen in pyridine-3-carbonitrile derivative studies .
Q. Which analytical techniques confirm purity and identity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., using ammonium acetate buffers at pH 6.5 ) ensures purity. Mass spectrometry (HRMS or ESI-MS) and elemental analysis (C, H, N) validate molecular composition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyridine-3-carbonitrile derivatives?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example, substituent effects (e.g., propyl vs. ethyl groups at position 5) can be systematically tested using in vitro models. Meta-analyses of pharmacological data (e.g., IC₅₀ variations in cytotoxicity assays) should account for experimental variables like cell line specificity or solvent effects .
Q. What strategies optimize pharmacokinetic properties, such as bioavailability or metabolic stability?
- Methodological Answer : Introduce halogen atoms (e.g., fluorine) or heterocyclic modifications (e.g., piperidine rings) to enhance lipophilicity and metabolic resistance. Pharmacokinetic profiling in rodent models, coupled with in vitro cytochrome P450 inhibition assays, guides iterative structural optimization .
Q. How do crystallographic data inform reactivity or supramolecular assembly?
- Methodological Answer : Crystal structures reveal reactive sites (e.g., nitrile groups prone to nucleophilic attack) and intermolecular interactions (e.g., hydrogen bonds involving the amino group). For instance, hydrogen-bonded dimers in cyclohepta[b]pyridine derivatives suggest potential for co-crystal engineering to modulate solubility .
Q. What computational methods predict target binding or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
